![molecular formula C12H8N4O4S B2412299 2-((4-nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole CAS No. 941905-31-3](/img/structure/B2412299.png)
2-((4-nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazoles are a class of nitrogen-containing heterocyclic compounds. They have two types of five-membered structures: 1,2,3-triazole and 1,2,4-triazole . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .
Synthesis Analysis
The synthesis of triazoles has attracted much attention due to their wide range of biological activities . Various synthetic methods have been developed over the past 20 years .Molecular Structure Analysis
Triazoles comprise three nitrogen atoms and two carbon atoms. There are two isomers: 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
Triazoles are known for their versatile chemical reactivity. They can undergo a variety of reactions, which is also applied in the synthesis of 1,2,3-triazoles .Physical And Chemical Properties Analysis
Triazoles are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .Aplicaciones Científicas De Investigación
Synthesis and Spectroscopic Analysis
2-(Phenylsulfonyl)-2H-1,2,3-triazole derivatives, closely related to 2-((4-nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole, have been synthesized and analyzed spectroscopically. These derivatives have shown moderate activity against various cancer cell lines, suggesting their potential in medicinal chemistry and drug design. The synthesis process is characterized by high yield, excellent regioselectivity, clean reaction profile, and operational simplicity (Salinas-Torres et al., 2022).
Chemical Reactions and Synthesis of Derivatives
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, a compound related to the chemical , has been synthesized with good yield under optimal conditions. This synthesis opens pathways for the evaluation of antiproliferative properties and further chemical transformations of the triazole derivatives (Pokhodylo & Obushak, 2022).
Anticancer Activities of Derivatives
Functionalized carbon nanotubes with benzotriazole derivatives, similar in structure to 2-((4-nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole, have shown promising results as unique anticancer drugs. These compounds, especially when functionalized with carboxylated multiwall nanotubes, have demonstrated significant enhancement in cytotoxic capability against various cancer cell lines (Entezari et al., 2013).
Electrocatalytic and Optoelectronic Properties
Benzotriazole derivatives, particularly those substituted with benzyl groups, have been studied for their electrocatalytic and optoelectronic properties. The substitution site significantly affects the electronic structure of the resulting polymer, altering its optical and electrochemical behavior. These properties suggest potential applications in electronic devices (Yiĝitsoy et al., 2011).
Antibacterial and Antioxidant Activities
Sulfonamide-tagged 1,2,3-triazoles have been synthesized and characterized, showing promising in vitro antibacterial activity against various bacterial strains. These compounds also exhibit appreciable antioxidant activity, indicating their potential for therapeutic applications (Kaushik et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-nitrophenyl)sulfonylbenzotriazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O4S/c17-15(18)9-5-7-10(8-6-9)21(19,20)16-13-11-3-1-2-4-12(11)14-16/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMMUMXKKCRZHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-bromophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2412216.png)
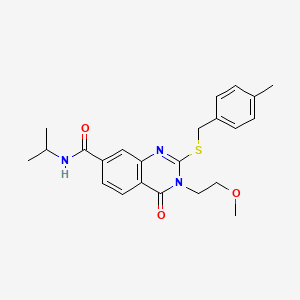
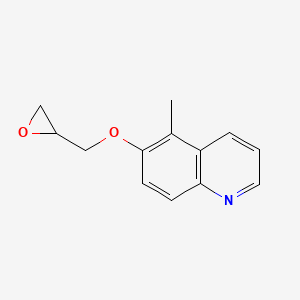


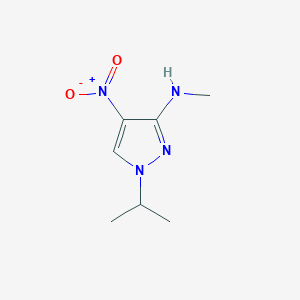
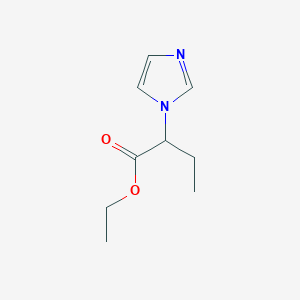

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2412228.png)
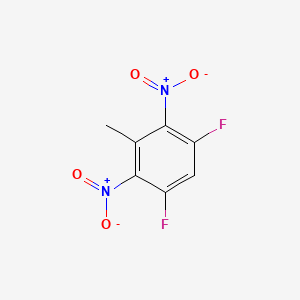

![1-[[7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2412235.png)
![[(2S,3S,4S,5R,6S)-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/structure/B2412236.png)
